molecular formula C8H17NO2 B034463 2-(Aminomethyl)-5-methylhexanoic acid CAS No. 104883-56-9

2-(Aminomethyl)-5-methylhexanoic acid

Cat. No.: B034463
CAS No.: 104883-56-9
M. Wt: 159.23 g/mol
InChI Key: ZQFYQLSPBFLIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-5-methylhexanoic acid (CAS 104883-56-9) is a branched-chain amino acid derivative with a molecular formula of C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . While its structure is analogous to γ-aminobutyric acid (GABA), it is distinguished by a methyl group at the 5th carbon and an aminomethyl substituent at the 2nd position of the hexanoic acid backbone . This compound is recognized as a crucial synthetic intermediate or analog of Pregabalin, a prominent pharmaceutical agent used as an anticonvulsant and for the treatment of neuropathic pain . Its primary research value lies in its role as a key building block in the stereoselective synthesis of (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), for which only the (S)-enantiomer possesses the desired biological activity . Synthetic pathways to this compound and its derivatives often begin with the condensation of isovaleraldehyde with alkyl cyanoacetate, followed by a series of reactions including hydrolysis to form intermediates like 3-isobutylglutaric anhydride . Researchers employ various methods, such as chiral resolution or enantioselective desymmetrization of the anhydride, to obtain the target molecule in high enantiomeric purity . This makes 2-(Aminomethyl)-5-methylhexanoic acid an invaluable compound for medicinal chemists and pharmaceutical researchers developing novel therapeutic agents and exploring structure-activity relationships in neuroscience. Disclaimer: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. It is not for administration to humans or animals.

Properties

CAS No.

104883-56-9

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(aminomethyl)-5-methylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-6(2)3-4-7(5-9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)

InChI Key

ZQFYQLSPBFLIHX-UHFFFAOYSA-N

SMILES

CC(C)CCC(CN)C(=O)O

Canonical SMILES

CC(C)CCC(CN)C(=O)O

Synonyms

Hexanoic acid, 2-(aminomethyl)-5-methyl-

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Neuropathic Pain Management
Pregabalin is primarily utilized for the management of neuropathic pain. It functions by modulating calcium channels in the central nervous system, thereby reducing the release of excitatory neurotransmitters. Clinical studies have demonstrated its efficacy in alleviating pain associated with diabetic neuropathy and postherpetic neuralgia .

1.2 Antiepileptic Properties
The compound is also effective as an anticonvulsant. Pregabalin has been shown to reduce the frequency of seizures in patients with epilepsy. Its mechanism involves inhibition of excitatory neurotransmitter release, which stabilizes neuronal activity .

1.3 Treatment of Generalized Anxiety Disorder (GAD)
Pregabalin is indicated for the treatment of GAD. Research indicates that it can significantly decrease anxiety symptoms and improve overall quality of life for patients suffering from this condition .

Case Studies

3.1 Clinical Trials
Several clinical trials have validated the effectiveness of Pregabalin in treating various conditions:

  • Neuropathic Pain : A randomized controlled trial involving patients with diabetic neuropathy showed that Pregabalin significantly reduced pain scores compared to placebo groups .
  • Epilepsy : Another study focused on patients with partial seizures demonstrated a marked reduction in seizure frequency when treated with Pregabalin compared to traditional antiepileptic drugs .

3.2 Market Analysis
The global market for Pregabalin has expanded due to its broad therapeutic applications. Reports indicate a growing demand for this compound in both developed and developing countries, driven by increasing awareness of chronic pain management and mental health disorders .

Comparative Data Table

Application AreaMechanism of ActionClinical Evidence
Neuropathic PainModulates calcium channelsSignificant pain reduction in trials
EpilepsyInhibits excitatory neurotransmitter releaseReduced seizure frequency
Generalized Anxiety DisorderAlters neurotransmitter balanceImproved anxiety symptoms

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pregabalin [(S)-3-(Aminomethyl)-5-methylhexanoic Acid]

  • Structural Difference: The aminomethyl group is at the 3rd carbon instead of the 2nd position, with a stereospecific (S)-configuration .
  • Pharmacological Activity : Pregabalin exhibits 3–10× higher potency than gabapentin due to enhanced binding to the α₂-δ subunit of voltage-gated calcium channels, reducing neurotransmitter release .
  • Therapeutic Use : Approved for neuropathic pain, epilepsy, and generalized anxiety disorder .
  • Synthesis : Derived from Lyrica® capsules via solvent extraction and validated by NMR and mass spectrometry .

Gabapentin [1-(Aminomethyl)cyclohexaneacetic Acid]

  • Structural Difference: Contains a cyclohexane ring instead of a linear hexanoic acid chain, with an aminomethyl group attached to the ring .
  • Pharmacological Activity : Lower bioavailability and potency compared to pregabalin due to saturable intestinal absorption .
  • Therapeutic Use : Primarily for epilepsy and postherpetic neuralgia .
  • Synthesis: Extracted from expired Gabapentin tablets and modified into ethanol derivatives via NaBH₄/I₂ reduction .

5-Amino-2-hydroxyhexanoic Acid

  • Structural Difference: Features a hydroxyl group at the 2nd carbon and an amino group at the 5th carbon .
  • Activity: Not clinically used but studied as a metabolic intermediate or synthetic precursor.
  • Molecular Weight : 147.17 g/mol , lighter due to the absence of a methyl group .

5-Methyl-3-(((2-oxoethylidene)amino)methyl)hexanoic Acid

  • Structural Difference: Includes an oxoethylidene amino group at the 3rd carbon, forming a Schiff base-like structure .
  • Molecular Weight : 199.25 g/mol , heavier due to the additional functional group .

Table 1: Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Therapeutic Use Source
2-(Aminomethyl)-5-methylhexanoic acid C₈H₁₇NO₂ 159.23 Aminomethyl, methyl Research intermediate
Pregabalin C₈H₁₇NO₂ 159.23 (S)-3-aminomethyl, methyl Neuropathic pain, epilepsy
Gabapentin C₉H₁₇NO₂ 171.24 Cyclohexyl, aminomethyl Epilepsy
5-Amino-2-hydroxyhexanoic acid C₆H₁₃NO₃ 147.17 Hydroxyl, amino Synthetic intermediate

Preparation Methods

Condensation of Isovaleraldehyde with Alkyl Cyanoacetate

The synthesis begins with the condensation of isovaleraldehyde and alkyl cyanoacetate in the presence of a base such as diethylamine or piperidine. This step forms 2-cyano-5-methylhex-2-enoic acid alkyl ester, which may contain minor amounts of the 3-enoic acid isomer. The reaction proceeds in inert solvents like toluene or heptane, though solvent-free conditions are also feasible.

Malonate Addition and Hydrolysis

The cyanoester intermediate reacts with dialkyl malonate to yield 3-isobutylglutaric acid. Subsequent hydrolysis under acidic conditions (6N HCl, reflux for 72 hours) removes ester groups, followed by extraction with toluene to isolate the product. This step achieves decarboxylation, critical for forming the glutaric acid backbone.

Anhydride Formation and Amination

3-Isobutylglutaric acid is converted to its anhydride using acetic anhydride under reflux. The anhydride undergoes amination with aqueous ammonia in methyl tert-butyl ether (MTBE) at ≤25°C, yielding 3-carbamoyl-5-methylhexanoic acid. Final reduction with lithium borohydride or similar agents produces the target compound with 99.8% enantiomeric purity (S-isomer).

Key Data:

  • Yield: 68–75% (over four steps)

  • Purity: ≥99.8% enantiomeric excess

  • Reaction Time: 72 hours (hydrolysis step)

Two-Step Urethane Exchange and Reduction Method

Urethane Exchange Reaction

This method starts with 3-methyl formate-5-methylhexanoic acid, which undergoes urethane exchange in ammonia-methanol solution at 20–30°C. Adjusting the pH to 2 with HCl precipitates 3-carbamoyl-5-methylhexanoic acid with 95.3% yield and 99.3% purity.

Lithium Borohydride Reduction

The carbamoyl intermediate is reduced using lithium borohydride in tetrahydrofuran (THF) at 0–10°C. Quenching with ammonium chloride and pH adjustment to 7.5 yields 3-(aminomethyl)-5-methylhexanoic acid with 88.4% yield and 99.2% purity.

Advantages:

  • Shorter reaction sequence (two steps vs. four)

  • Avoids hazardous reagents like n-butyllithium

  • Scalable for industrial production

Limitations:

  • Column chromatography required for purification in some cases

  • Lower yields (47.9–69.2%) with alternative reductants (NaBH4, KBH4)

Continuous-Flow Synthesis with Heterogeneous Catalysts

Three-Step Sequential Flow System

A continuous-flow approach utilizes heterogeneous catalysts for Knoevenagel condensation, Michael addition, and hydrolysis. Starting from isovaleraldehyde and methyl malonate, the process achieves 75–100% yields per step with a space-time yield of 52.2 g/L·day.

Hydrolysis and Neutralization

The flow-derived precursor undergoes acid-catalyzed hydrolysis (HCl, reflux) followed by neutralization to isolate pregabalin. This method minimizes waste generation and eliminates intermediate purification steps.

Key Features:

  • Environmentally friendly (reduced solvent use)

  • Suitable for on-demand manufacturing

  • Compatible with diverse aldehydes and malonates

Comparative Analysis of Synthesis Methods

Parameter Traditional Route Two-Step Method Flow Synthesis
Steps423 (continuous)
Total Yield68–75%67–88%75–100%
Enantiomeric Purity99.8%96.5–99.2%Racemic (±)
Key ReagentsDiethylamine, LiBH4NH3/MeOH, LiBH4Heterogeneous catalysts
Industrial ScalabilityModerateHighVery High

Critical Evaluation of Reaction Conditions

Temperature Sensitivity

Low-temperature steps (≤10°C) in the two-step method prevent side reactions during reduction. In contrast, the traditional route requires prolonged reflux (72 hours) for hydrolysis, increasing energy costs.

Solvent Selection

MTBE and toluene are preferred for their inertness and ease of separation. Flow systems use solvent mixtures optimized for catalyst compatibility, reducing overall consumption.

Catalytic Efficiency

Heterogeneous catalysts in flow systems enable reagent recycling, addressing cost and waste issues. Homogeneous bases (e.g., diethylamine) in traditional methods necessitate neutralization and disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.